meso-Tetra (2,6-dichlorophenyl) porphine
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Overview
Description
meso-Tetra (2,6-dichlorophenyl) porphine: is a synthetic porphyrin compound with the molecular formula C44H22Cl8N4 and a molecular weight of 890.32 g/mol . This compound is known for its unique structure, which includes four 2,6-dichlorophenyl groups attached to the meso positions of the porphine ring. Porphyrins, including this compound, are macrocyclic compounds that play crucial roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2,6-dichlorophenyl) porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and the product is purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra (2,6-dichlorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoporphyrins.
Reduction: Reduction reactions can convert the porphine to its reduced forms.
Substitution: Halogen atoms in the 2,6-dichlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxoporphyrins and other oxidized derivatives.
Reduction: Reduced porphine derivatives.
Substitution: Substituted porphyrins with various functional groups.
Scientific Research Applications
meso-Tetra (2,6-dichlorophenyl) porphine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and epoxidation.
Biology: Studied for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of sensors and imaging agents for detecting oxygen and other analytes.
Mechanism of Action
The mechanism of action of meso-Tetra (2,6-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
meso-Tetraphenylporphyrin (TPP): Lacks the chlorine substituents, making it less reactive in certain applications.
meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP): Contains fluorine atoms, which enhance its electron-withdrawing properties.
meso-Tetra(2,4,6-trimethylphenyl)porphine: Features methyl groups, affecting its steric and electronic properties.
Uniqueness: meso-Tetra (2,6-dichlorophenyl) porphine is unique due to the presence of chlorine atoms, which influence its reactivity and stability. The dichlorophenyl groups enhance its ability to participate in various chemical reactions and improve its efficacy as a photosensitizer .
Properties
CAS No. |
32350-86-0 |
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Molecular Formula |
C44H22Cl8N4 |
Molecular Weight |
890.3 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3,4-dichlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H |
InChI Key |
GEGKKLOCNBPZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl |
Origin of Product |
United States |
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